1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a benzyloxy group attached to a benzyl moiety, which is further connected to an indoline-2,3-dione core. The compound’s unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps, including the protection of functional groups, selective bromination, and coupling reactions. One common method involves the initial protection of the hydroxyl group on the benzyl moiety using benzyl bromide. This is followed by a bromination reaction to introduce a bromine atom at a specific position on the aromatic ring. The final step involves a coupling reaction with the indoline-2,3-dione core under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: H₂/Pd-C, NaBH₄, LiAlH₄
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products: The major products formed from these reactions include quinones, reduced indoline derivatives, and substituted benzyl compounds .
Scientific Research Applications
1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
- 1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole
- 1-(2-Benzyloxy-2-phenylethyl)imidazole
- 1-(2-Benzyloxy-2-phenylethyl)benzene
Comparison: Compared to these similar compounds, 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione exhibits unique properties due to the presence of the indoline-2,3-dione core. This core structure imparts specific electronic and steric effects, influencing the compound’s reactivity and biological activity .
Properties
IUPAC Name |
5-methyl-1-[(2-phenylmethoxyphenyl)methyl]indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-16-11-12-20-19(13-16)22(25)23(26)24(20)14-18-9-5-6-10-21(18)27-15-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBWMJOLFSXASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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